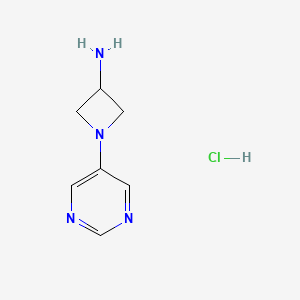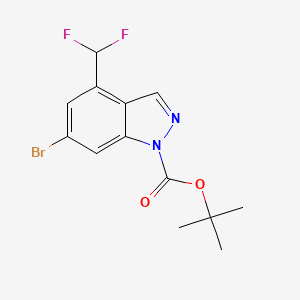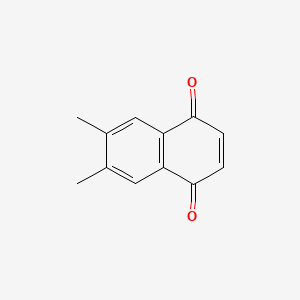
6,7-二甲基-1,4-萘醌
描述
6,7-Dimethyl-1,4-naphthoquinone, also known as DMNQ, is a type of 1,4-naphthoquinone that acts as a redox-cycling agent . It typically increases intracellular superoxide and hydrogen peroxide formation . The amount of oxidative stress is proportional to the amount of DMNQ applied and can alter diverse cellular parameters, including signal transduction, mitochondrial function, and gene expression .
Synthesis Analysis
The synthesis of 1,4-naphthoquinone derivatives involves various methods. One method involves the oxidation of naphthalene compounds . Another method involves the reaction of 2,3-dichloro-1,4-naphthoquinone with different amines and thiolat .Molecular Structure Analysis
The molecular structure of 1,4-naphthoquinones, including DMNQ, is characterized by a benzene ring linearly fused to a quinone subunit . They are almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Chemical Reactions Analysis
1,4-Naphthoquinones, including DMNQ, act as strong dienophiles in Diels-Alder reactions . Their adduct with 1,3-butadiene can be prepared by two methods: long exposure of naphthoquinone in neat liquid butadiene taken in huge excess at room temperature or fast catalyzed cycloaddition at low temperature in the presence of tin (IV) chloride .Physical And Chemical Properties Analysis
1,4-Naphthoquinone forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .科学研究应用
合成和衍生物
6,7-二甲基-1,4-萘醌是萘醌的衍生物,研究了其合成及其作为其他化合物前体的潜力。Ashnagar、Bruce 和 Lloyd-Williams (1988) 的研究探索了苯醌同系物的热处理以产生二氯和二溴萘醌,它们可以进一步烷基化。这些化合物在合成各种化学意义重大的衍生物中充当关键的中间体 (Ashnagar, Bruce, & Lloyd-Williams, 1988)。
药理活性
萘醌,包括 6,7-二甲基-1,4-萘醌等衍生物,表现出一系列药理活性。Mbaveng 和 Kuete (2014) 综述了相关化合物的化学和药理学,指出了它们的抗菌、抗真菌、抗癌、抗结核、抗炎和抗病毒特性。这凸显了 6,7-二甲基-1,4-萘醌在各种治疗应用中的潜力 (Mbaveng & Kuete, 2014)。
抗肿瘤潜力
对萘醌的研究在抗肿瘤(抗癌)应用领域显示出有希望的结果。Lin、Lillis 和 Sartorelli (1975) 的一项研究证明了萘醌衍生物在小鼠中的强抗肿瘤活性,表明 6,7-二甲基-1,4-萘醌在癌症治疗研究中的潜在用途 (Lin, Lillis, & Sartorelli, 1975)。
电化学应用
萘醌,包括 6,7-二甲基-1,4-萘醌,也因其电化学应用而被探索。Calabrese、Buchanan 和 Wrighton (1983) 合成了用作 O2 电化学和光电化学还原为 H2O2 的催化剂的衍生物。这表明在能量转换和存储中的潜在应用 (Calabrese, Buchanan, & Wrighton, 1983)。
细胞毒性研究
还进行了研究以了解萘醌衍生物的细胞毒性。Miller、Rodgers 和 Cohen (1986) 研究了各种萘醌对分离的肝细胞的细胞毒性,有助于了解它们的毒性和安全性,这对任何潜在的治疗应用都是至关重要的 (Miller, Rodgers, & Cohen, 1986)。
抗菌特性
探索萘醌衍生物的抗菌特性,Shakh 等人的研究。(2017) 合成了新的杂环萘醌衍生物,发现它们具有显着的抗菌活性。这强调了 6,7-二甲基-1,4-萘醌在开发新的抗菌剂中的潜力 (Shakh et al., 2017)。
作用机制
The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents . They can initiate a biological redox cycle by one electron reduction leading to the formation of semiquinones, unstable intermediates that react rapidly with molecular oxygen, generating free radicals .
安全和危害
未来方向
Naphthoquinones, including DMNQ, are present in several families of higher plants and have been employed for the treatment of various diseases . They have ecological roles in plant–plant (allelopathy), plant–insect, and plant–microbe interactions . They are also being studied for their potential as antimalarial, antibacterial, antifungal, and anticancer agents .
属性
IUPAC Name |
6,7-dimethylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSNCIHUBDBBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289123 | |
| Record name | 6,7-dimethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-1,4-naphthoquinone | |
CAS RN |
2202-79-1 | |
| Record name | NSC59307 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-dimethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



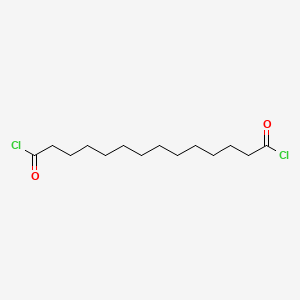
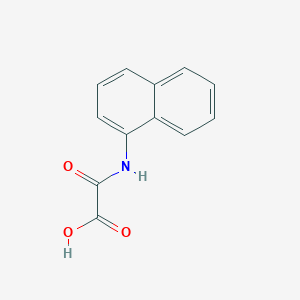


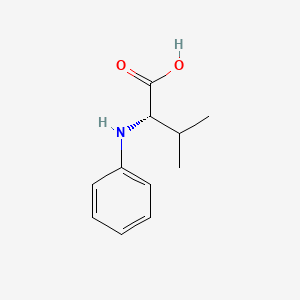

![2-[(2,3-Dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B3049714.png)

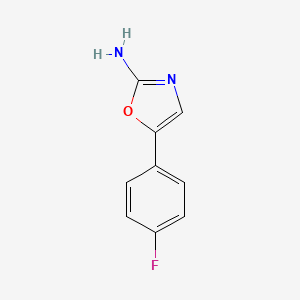
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide](/img/structure/B3049720.png)
![tert-butyl (3R)-3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3049721.png)
![[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B3049722.png)
